molecular formula C15H17NO2S2 B2935463 (5E)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 861412-70-6

(5E)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Numéro de catalogue: B2935463
Numéro CAS: 861412-70-6
Poids moléculaire: 307.43
Clé InChI: KOIYSFDNAAXVLR-UKTHLTGXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (5E)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the 2-sulfanylidenethiazolidin-4-one class, which is known for its diverse pharmacological activities. The structural core consists of a thiazolidinone ring with a sulfanylidene group at position 2 and a methylidene substituent at position 3. The (5E)-configuration and the cyclohexyl group at position 3 distinguish this compound from analogs, influencing its stereoelectronic properties and biological interactions.

Propriétés

IUPAC Name

(5E)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-10-7-8-12(18-10)9-13-14(17)16(15(19)20-13)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIYSFDNAAXVLR-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of cyclohexylamine, 5-methylfurfural, and a thiazolidinone derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(5E)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The thiazolidinone moiety can be reduced to form thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of substituted thiazolidinones.

Applications De Recherche Scientifique

(5E)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mécanisme D'action

The mechanism of action of (5E)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and bioactivities of analogous thiazolidinone derivatives:

Compound Name R1 (Position 3) R2 (Position 5) Molecular Weight (g/mol) Key Bioactivities References
Target Compound Cyclohexyl 5-Methylfuran-2-yl - Antifungal, antiviral (predicted)
(5E)-3-(3-Methoxypropyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one 3-Methoxypropyl 5-(2-Nitrophenyl)furan - Not reported
(5E)-5-[(3-Nitro-4-pyrrolidin-1-ylphenyl)methylidene]-2-thioxothiazolidin-4-one H 3-Nitro-4-pyrrolidinylphenyl - Not reported
(5E)-3-Butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Butyl 4-Hydroxyphenyl 293.40 Not reported
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one H 3,4-Dimethoxyphenyl - Not reported
(5Z)-2-Sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one 3-(Trifluoromethyl)phenyl Thiophen-2-yl 395.42 Not reported

Key Observations

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro in ) may enhance binding to enzymatic targets through dipole interactions.

Stereoelectronic Properties :

  • The (5E)-configuration in the target compound ensures planar geometry, optimizing π-π stacking with aromatic residues in biological targets.
  • Thiophene and trifluoromethyl groups (e.g., ) introduce metabolic stability and electronegativity, respectively.

Biological Relevance :

  • While the target compound’s bioactivity is inferred from its structural class , analogs with methoxy or nitro groups (e.g., ) may exhibit varied potency due to differences in electronic effects.

Activité Biologique

(5E)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H17NO2S2, and it has a molecular weight of approximately 305.43 g/mol. The structure includes a thiazolidinone ring, which is known for its bioactive properties.

PropertyValue
Molecular FormulaC15H17NO2S2
Molecular Weight305.43 g/mol
IUPAC Name(5E)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
CAS Number861412-70-6

The biological activity of (5E)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, potentially through disruption of cellular membranes or interference with metabolic pathways.
  • Anticancer Properties : Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Antimicrobial Activity

A study conducted on the antimicrobial effects of thiazolidinones demonstrated that (5E)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Studies

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of several thiazolidinone derivatives, including (5E)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one. The results indicated promising anticancer activity against MCF-7 breast cancer cells.
  • Case Study 2 : Another investigation focused on the anti-inflammatory properties of thiazolidinones, revealing that treatment with this compound significantly reduced edema in animal models when compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (5E)-3-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with α-chloroketones or via Knoevenagel condensation. A typical protocol involves refluxing 3-cyclohexylthiosemicarbazide with 5-methylfuran-2-carbaldehyde in the presence of chloroacetic acid and sodium acetate in a DMF/acetic acid mixture. Post-reaction, the product is recrystallized to achieve purity .

Q. How is the structural configuration of this compound validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using Mo/Kα radiation. Structural refinement is conducted using SHELXL (for small molecules) or SHELXTL for iterative model optimization. ORTEP-3 or WinGX can visualize thermal ellipsoids and confirm stereochemistry (e.g., E/Z configuration) .

Q. What preliminary biological assays are recommended for this thiazolidinone derivative?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Spectrophotometric assays targeting kinases or proteases. Positive controls (e.g., doxorubicin for cytotoxicity) are critical for data normalization .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?

  • Methodological Answer : Discrepancies often arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., DFIX, SIMU) to model anisotropic displacement parameters. Validate with R-factor convergence (<5%) and check residual electron density maps. Cross-validate with DFT-optimized geometries to reconcile experimental and computational bond lengths .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent modification : Replace the cyclohexyl group with aryl/heteroaryl rings to assess steric/electronic effects.
  • Isosteric replacement : Substitute the thioxo group with oxo/sulfonyl groups to modulate reactivity.
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with enzyme active sites). SAR data should be tabulated with IC50 values and selectivity indices .

Q. How does the E/Z isomerism of the methylidenefuran moiety influence biological activity?

  • Methodological Answer : Isomer-specific activity can be probed by:

  • Stereoselective synthesis : Use chiral auxiliaries or photochemical methods to isolate E/Z isomers.
  • SC-XRD : Confirm configuration via torsion angles (C5-C6-C7-C8 dihedral angles).
  • Bioassay comparison : Test isomers against identical biological targets. For example, Z-isomers of related thiazolidinones show enhanced enzyme inhibition due to planar conjugation .

Q. What analytical techniques resolve degradation products under physiological conditions?

  • Methodological Answer :

  • LC-MS/MS : Monitor hydrolysis (e.g., thioxo → sulfonic acid) or oxidation (sulfoxide formation) in simulated gastric fluid (pH 2.0) and PBS (pH 7.4).
  • Stability studies : Use accelerated conditions (40°C/75% RH) with HPLC-UV tracking.
  • Metabolite identification : Incubate with liver microsomes and profile via high-resolution mass spectrometry (HRMS) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activities across similar thiazolidinones?

  • Methodological Answer : Variations may stem from:

  • Assay conditions : Standardize protocols (e.g., cell line passage number, incubation time).
  • Purity : Validate compound integrity via NMR (≥95% purity) and elemental analysis.
  • Solvent effects : Compare activities in DMSO vs. aqueous buffers.
  • Structural analogs : Cross-reference with PubChem data for analogous compounds (e.g., iodine-substituted derivatives in ) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.